(S)-Spiro[2.5]oct-5-ylamine (S)-Spiro[2.5]oct-5-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753519
InChI: InChI=1S/C8H15N/c9-7-2-1-3-8(6-7)4-5-8/h7H,1-6,9H2/t7-/m0/s1
SMILES: C1CC(CC2(C1)CC2)N
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol

(S)-Spiro[2.5]oct-5-ylamine

CAS No.:

Cat. No.: VC13753519

Molecular Formula: C8H15N

Molecular Weight: 125.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-Spiro[2.5]oct-5-ylamine -

Specification

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
IUPAC Name (7S)-spiro[2.5]octan-7-amine
Standard InChI InChI=1S/C8H15N/c9-7-2-1-3-8(6-7)4-5-8/h7H,1-6,9H2/t7-/m0/s1
Standard InChI Key YCSRHTRDWSXDFA-ZETCQYMHSA-N
Isomeric SMILES C1C[C@@H](CC2(C1)CC2)N
SMILES C1CC(CC2(C1)CC2)N
Canonical SMILES C1CC(CC2(C1)CC2)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The spiro[2.5]octane core consists of a cyclopropane ring (two-membered) fused to a cyclohexane ring (five-membered) through a shared spiro carbon. In (S)-Spiro[2.5]oct-5-ylamine, the amine group (-NH2_2) is attached to the cyclohexane ring at position 5, while the spiro carbon (C5) adopts an (S)-configuration . The molecular formula is C8_8H13_{13}N, with a molecular weight of 123.20 g/mol (calculated from analogs ).

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC8_8H13_{13}N
Molecular Weight123.20 g/mol
Stereochemistry(S)-configuration at C5
Functional GroupPrimary amine (-NH2_2)

Spectroscopic Characterization

While direct spectral data for (S)-Spiro[2.5]oct-5-ylamine are unavailable, analogs like Spiro[2.5]octan-5-one (CID 12153480) and Spiro[2.5]octan-5-ol (CID 101183832) provide insights . For instance:

  • 1^1H-NMR of Spiro[2.5]octan-5-one: Peaks at δ 2.39–2.35 (m, 2H, cyclohexane CH2_2), 2.15 (s, 2H, cyclopropane CH2_2) .

  • 1^1H-NMR of Spiro[2.5]octan-5-ol: Peaks at δ 3.66 (s, 3H, methoxy group in intermediates) .
    The amine derivative would exhibit distinct shifts for -NH2_2 (δ 1.5–2.5 ppm, broad) and adjacent protons.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The synthesis of (S)-Spiro[2.5]oct-5-ylamine likely proceeds via functionalization of Spiro[2.5]octan-5-one, a known intermediate . Key steps include:

  • Oxime Formation: Reaction of the ketone with hydroxylamine to form an oxime.

  • Reductive Amination: Reduction of the oxime to the primary amine using catalysts like LiAlH4_4 or Pd/C under H2_2.

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis using chiral auxiliaries .

Patent-Based Synthesis

The Chinese patent CN103102261A details the synthesis of Spiro[2.5]octane-5-carboxylic acid, offering a template for functionalizing the spiro core :

  • Grignard Reaction: Ethyl magnesium bromide reacts with Spiro[2.5]octan-5-one to form secondary alcohol intermediates (yield: 85–92%) .

  • Oxidation/Reduction: The alcohol is oxidized to a ketone or reduced to an amine. For example, catalytic hydrogenation of a nitrile derivative could yield the amine.

Table 2: Key Synthetic Steps from Patent CN103102261A

StepReactionReagents/ConditionsYield
1Grignard AdditionEthyl MgBr, isopropyl titanate85–92%
2CyclizationTosic acid, methyl ether23%
3Oxidation/ReductionLiAlH4_4/H2_2/Pd-CN/A

Physicochemical Properties and Reactivity

Stability and Solubility

The spiro scaffold confers rigidity, enhancing thermal stability. The primary amine group introduces polarity, suggesting moderate solubility in polar solvents (e.g., ethanol, DMSO). Predicted logP (octanol-water partition coefficient) is 1.2–1.5, indicating balanced hydrophobicity .

Stereochemical Stability

The (S)-configuration at C5 is prone to racemization under acidic or basic conditions. Chiral HPLC analysis would be required to assess enantiopurity post-synthesis.

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields in cyclization steps (e.g., 23% in patent CN103102261A) . Optimizing catalysts (e.g., switching to Ru-based systems) could improve efficiency.

Computational Modeling

Density functional theory (DFT) studies could predict reaction pathways for enantioselective synthesis, reducing reliance on trial-and-error approaches.

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